molecular formula C23H38O4 B1242870 2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid

2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid

Cat. No. B1242870
M. Wt: 378.5 g/mol
InChI Key: MIXTVNJOFJIRKQ-UGEDBMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid is a natural product found in Plakinastrella with data available.

Scientific Research Applications

Asymmetric Synthesis and Configurational Assignment

The first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, a class to which our compound of interest belongs, was achieved with a focus on stereoselective processes. This method was pivotal for understanding natural products like plakinic acid A, which shares structural similarities with our compound (Dai, Trullinger, Liu, & Dussault, 2006).

Heterogeneously Catalysed Condensations

In another study, the condensation of glycerol with various aldehydes and ketones was investigated, leading to compounds like [1,3]dioxolan-4-yl-methanols, which are structurally related to our compound of interest. This research opens the door to using such compounds as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Selective Esterifications

A study focusing on selective esterifications of primary alcohols, using compounds structurally similar to our compound of interest, demonstrated the potential for creating diverse esters. This research emphasizes the versatility of such compounds in synthetic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).

Polymer Research

Further research explored the use of related compounds in the synthesis of monomers derived from l-ascorbic and d-isoascorbic acids. This study highlights the potential of such compounds in developing new polymers, expanding their application scope in materials science (Bueno, Molina, & Galbis, 2009).

Solid Phase Synthesis of Carbonylated Peptides

The solid-phase synthesis of carbonylated peptides used derivatives similar to our compound, showcasing its potential in peptide synthesis and modification. This approach is crucial for understanding post-translational modifications in proteins (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

properties

Product Name

2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyldioxolan-3-yl]acetic acid

InChI

InChI=1S/C23H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(2)20-23(3,27-26-22)19-21(24)25/h5-10H,4,11-20H2,1-3H3,(H,24,25)/b6-5+,8-7+,10-9+/t22-,23+/m1/s1

InChI Key

MIXTVNJOFJIRKQ-UGEDBMCTSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/CCCCCCCC[C@@]1(C[C@](OO1)(C)CC(=O)O)C

Canonical SMILES

CCC=CC=CC=CCCCCCCCCC1(CC(OO1)(C)CC(=O)O)C

synonyms

plakinic acid F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid
Reactant of Route 2
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid
Reactant of Route 3
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid
Reactant of Route 4
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid
Reactant of Route 5
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid
Reactant of Route 6
Reactant of Route 6
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid

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